((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine is a synthetic sulfonamide derivative of the amino acid alanine. The molecule consists of an alanine backbone modified by a sulfonyl group attached to a 4-(2-chlorophenoxy)phenyl moiety.
Properties
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETNEQSPEDIHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine typically involves the reaction of 2-chlorophenol with phenylsulfonyl chloride to form an intermediate, which is subsequently reacted with alanine. The precise conditions for these reactions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product. Common solvents used include dichloromethane and methanol, with the reactions often taking place under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound often scale up the laboratory synthesis techniques, with additional steps for purification and quality control. This may include crystallization, distillation, or chromatography to remove impurities and ensure a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfonyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thioether.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydride (for deprotonation reactions) and lithium aluminum hydride (for reduction) are commonly used with this compound. Reactions often take place under inert atmospheres (argon or nitrogen) to prevent unwanted side reactions.
Major Products Formed: Major products from these reactions include derivatives like sulfoxides, sulfones, and substituted chlorophenoxy analogs, which can have varied functional applications.
Scientific Research Applications
Research indicates that ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine exhibits various biological activities, making it a candidate for drug design and development. Some notable applications include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be useful in therapeutic contexts, particularly in cancer treatment where enzyme regulation is crucial.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.
Research Applications
-
Drug Development
- The sulfonamide structure of this compound is similar to known pharmaceuticals, indicating its potential as a lead compound in drug discovery.
- Case studies have shown that modifications of the sulfonamide group can enhance potency and selectivity against target enzymes.
-
Biochemical Assays
- This compound can be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms.
- It serves as a valuable tool in pharmacological research to understand the interactions between small molecules and biological targets.
-
Chemical Synthesis
- This compound can act as an intermediate in the synthesis of more complex molecules, particularly those required in medicinal chemistry.
- Its unique functional groups allow for further derivatization, expanding its utility in synthetic pathways.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that modifications to the sulfonyl group of this compound resulted in increased inhibition of target enzymes involved in metabolic pathways related to cancer progression. Researchers synthesized a series of analogs, leading to the identification of compounds with enhanced efficacy and reduced side effects compared to existing treatments.
Case Study 2: Antimicrobial Research
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a pathway for developing new antibiotics. The study emphasized the importance of structural modifications in enhancing bioactivity.
Mechanism of Action
The mechanism of action for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine often involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site, preventing substrate access and thus halting enzymatic activity. Pathways involved can include signal transduction pathways critical in cell growth and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison is based on structurally related sulfonamide derivatives and halogenated phenylalanine analogs from the evidence, with inferred trends for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine.
N-[[4-(tert-Butyl)phenyl]sulfonyl]alanine (CAS 159855-98-8)
- Structure: Features a tert-butyl substituent on the phenyl ring instead of 2-chlorophenoxy.
- Molecular Formula: C₁₃H₁₉NO₄S.
- Molecular Weight : 285.36 g/mol.
- Key Properties :
- Predicted boiling point: 439.1 ± 55.0 °C.
- Density: 1.26 ± 0.06 g/cm³.
- pKa: 3.41 ± 0.10 (indicating moderate acidity due to the sulfonyl group).
- Comparison: The tert-butyl group enhances steric bulk and lipophilicity compared to the 2-chlorophenoxy group, which may reduce solubility in aqueous media. The electron-withdrawing chlorine atom in the target compound likely increases electrophilicity and binding affinity to biological targets compared to the electron-donating tert-butyl group .
Fluorinated Phenylalanine Derivatives
- Examples: D-4-Fluoro-phenylalanine (CAS 18125-46-7): C₉H₁₀FNO₂, MW 183.17 g/mol. L-4-Fluoro-phenylalanine (CAS 1132-68-9): C₉H₁₀FNO₂, MW 183.17 g/mol .
- Key Properties :
- Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability compared to chlorine.
- Lower molecular weight (~183 g/mol) compared to the target compound (estimated >300 g/mol), suggesting reduced steric hindrance.
- The 2-chlorophenoxy group may confer higher reactivity in electrophilic substitution reactions compared to fluorine .
Agrochemical Sulfonamides (e.g., Nitralin)
- Example : 4-(Methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline (Nitralin).
- Use : Herbicide with pre-emergent activity.
- Key Features: Contains a sulfonyl group but lacks an amino acid backbone. Nitro groups enhance redox activity, contributing to herbicidal action .
- Comparison: The alanine moiety in the target compound may enable interactions with amino acid transporters or enzymes, unlike nitralin’s dipropylamine structure.
Biological Activity
((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine is a synthetic compound characterized by its unique structural features, including a sulfonyl group and an alanine moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, which include antimicrobial properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₄ClNO₅S. Its structure allows for diverse interactions within biological systems, primarily through the sulfonyl group, which can form hydrogen bonds with proteins.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₅S |
| CAS Number | 1008472-78-3 |
| Unique Features | Sulfonyl and amino acid moieties |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have been shown to inhibit bacterial growth, potentially serving as leads for developing new antibiotics. The specific mechanisms of action are still under investigation but may involve interference with bacterial cell wall synthesis or protein function.
Enzyme Interactions
The compound is utilized in biological research to study enzyme interactions and protein modifications. It acts as a probe to investigate the activity of certain enzymes, influencing cellular signaling pathways and metabolic processes. Its structural features suggest that it may bind to various biomolecules, thereby modulating their activity.
Study on Antimicrobial Activity
In a recent study, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent. The study highlighted the compound's ability to disrupt bacterial cell wall integrity, leading to cell lysis.
Enzyme Inhibition Assays
Another investigation focused on the compound's role as an enzyme inhibitor. It was found to inhibit the activity of certain proteases involved in cellular signaling pathways. The inhibition was assessed using kinetic assays, revealing a half-maximal inhibitory concentration (IC50) of 10 µM, indicating moderate potency against the target enzymes.
Molecular Mechanism
The molecular mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes : The sulfonyl group may interact with active sites of enzymes, altering their activity.
- Influencing Gene Expression : By modulating enzyme activity, it may indirectly affect gene expression related to metabolic pathways.
- Cell Signaling Modulation : The compound can influence various signaling pathways in cells, potentially leading to altered cellular responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonylation of the phenylalanine derivative using sulfonyl chlorides (e.g., 4′-fluoro[1,1′-biphenyl]-4-sulfonyl chloride ) under anhydrous conditions. Purity validation employs HPLC (≥95.0% purity threshold, as per standards in ) and spectroscopic techniques (¹H NMR, IR) to confirm structural integrity. For example, ¹H NMR peaks at δ 7.1–8.5 ppm (aromatic protons) and IR bands at 1332 cm⁻¹ (S=O stretching) align with sulfonamide formation .
Q. How can researchers distinguish stereoisomers of this compound during synthesis?
- Methodological Answer : Chiral chromatography (e.g., using Daicel columns, as referenced in ) or enzymatic resolution methods are critical. For instance, L/D-enantiomers of fluorophenylalanine derivatives are separated via HPLC with chiral stationary phases . Circular dichroism (CD) spectroscopy can further confirm stereochemical configuration.
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s sulfonamide hydrophobicity. Aqueous solubility can be enhanced using co-solvents (e.g., 10% ethanol) as described for structurally similar sulfonamides . Pre-solubilization in DMSO followed by dilution in phosphate buffer (pH 7.4) is recommended for biological assays.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential enzyme inhibition activity?
- Methodological Answer : The sulfonamide group acts as a transition-state analog, inhibiting enzymes like alanine transaminase by mimicking carboxylate intermediates. Competitive inhibition assays (e.g., using L-alanine as a substrate) with IC₅₀ determination via spectrophotometry (275 nm absorbance, as in ) are key. Molecular docking studies can further elucidate interactions with active sites .
Q. How does the 2-chlorophenoxy moiety influence metabolic stability in vivo?
- Methodological Answer : The electron-withdrawing chlorine atom reduces oxidative metabolism, as shown in comparative studies of chlorophenyl vs. methoxyphenyl sulfonamides. In vivo stability can be assessed using LC-MS/MS to track metabolite formation (e.g., hydroxylated or dechlorinated derivatives) in rodent plasma .
Q. What strategies resolve contradictions in spectral data for sulfonamide derivatives?
- Methodological Answer : Discrepancies in ¹H NMR shifts (e.g., aromatic proton splitting patterns) may arise from solvent polarity or crystallinity. Cross-validation with X-ray crystallography (e.g., PDB ID: 3A8 for sulfonamide structures ) or computational NMR prediction tools (DFT-based) is advised. IR bands for S=O stretching (1160–1332 cm⁻¹) should align with sulfonamide tautomerism models .
Q. How can bioconjugation techniques leverage this compound for targeted drug delivery?
- Methodological Answer : The sulfonyl chloride intermediate (e.g., [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride ) enables covalent linkage to antibodies or nanoparticles. Click chemistry (e.g., azide-alkyne cycloaddition) optimizes site-specific conjugation, validated via MALDI-TOF mass spectrometry to confirm molecular weight shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
